4-(difluoromethyl)-3-methylbenzoic acid
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Overview
Description
4-(Difluoromethyl)-3-methylbenzoic acid is a fluorinated aromatic carboxylic acid. This compound is characterized by the presence of a difluoromethyl group (-CHF2) attached to the benzene ring and a methyl group (-CH3) at the meta position relative to the carboxylic acid (-COOH) group. The presence of fluorine atoms significantly alters the chemical and physical properties of the compound, making it useful in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Halogenation and Subsequent Reactions: One common synthetic route involves the halogenation of 3-methylbenzoic acid to introduce fluorine atoms. This can be achieved through reactions with reagents like difluoromethylating agents.
Direct Fluorination: Direct fluorination of the methyl group on the benzene ring can also be employed, using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale halogenation reactions. These processes are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group into alcohols or aldehydes.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.
Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) are used for electrophilic substitution.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Alcohols, aldehydes, and hydrocarbons.
Substitution: Nitrobenzoic acids, sulfonic acids, and halogenated benzoic acids.
Scientific Research Applications
4-(Difluoromethyl)-3-methylbenzoic acid finds applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in biochemical studies to understand the effects of fluorination on biological systems.
Medicine: It is explored for its potential pharmacological properties, including its use in drug design and development.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other fluorinated materials.
Mechanism of Action
The mechanism by which 4-(difluoromethyl)-3-methylbenzoic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through binding to enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, leading to improved pharmacological activity.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
4-(Difluoromethyl)benzoic Acid: Similar structure but lacks the methyl group.
3-Methylbenzoic Acid: Lacks the difluoromethyl group.
4-(Trifluoromethyl)benzoic Acid: Contains a trifluoromethyl group instead of difluoromethyl.
Uniqueness: 4-(Difluoromethyl)-3-methylbenzoic acid is unique due to the combination of the difluoromethyl group and the methyl group, which imparts distinct chemical and physical properties compared to its analogs. This combination enhances its reactivity and utility in various applications.
Properties
CAS No. |
2137592-15-3 |
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Molecular Formula |
C9H8F2O2 |
Molecular Weight |
186.15 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-methylbenzoic acid |
InChI |
InChI=1S/C9H8F2O2/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4,8H,1H3,(H,12,13) |
InChI Key |
FBMWJKYDFMXERJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C(F)F |
Purity |
95 |
Origin of Product |
United States |
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